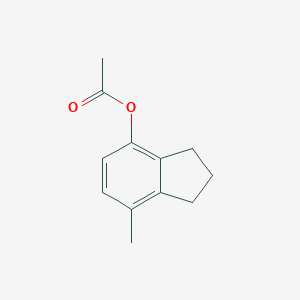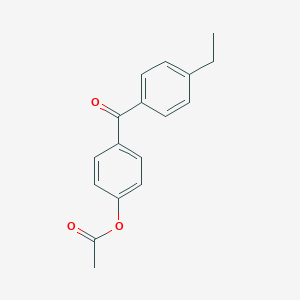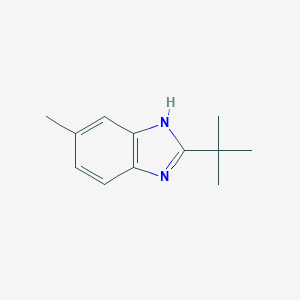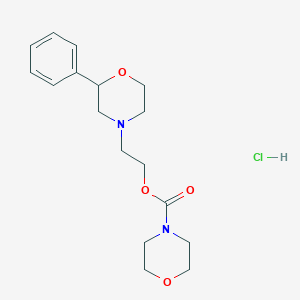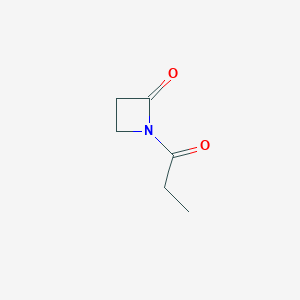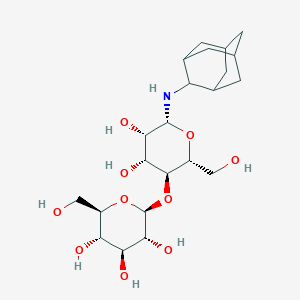![molecular formula C11H14N2O2 B070359 2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide CAS No. 184761-06-6](/img/structure/B70359.png)
2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as J147 and has been found to exhibit neuroprotective properties.
作用機序
J147 has been found to target multiple pathways involved in neurodegeneration. It has been shown to activate the expression of genes involved in mitochondrial biogenesis, which helps to improve cellular energy production. J147 also inhibits the production of reactive oxygen species, which can cause cellular damage. Additionally, J147 has been found to activate the Nrf2 pathway, which is involved in cellular defense mechanisms.
生化学的および生理学的効果
J147 has been found to have several biochemical and physiological effects. It has been shown to improve cognitive function, reduce amyloid beta levels, and decrease neuroinflammation. J147 has also been found to increase the production of ATP, which is essential for cellular energy. Additionally, J147 has been found to improve mitochondrial function and increase the expression of genes involved in cellular defense mechanisms.
実験室実験の利点と制限
One of the advantages of using J147 in lab experiments is its ability to target multiple pathways involved in neurodegeneration. J147 has also been found to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of using J147 is its cost, as it is a relatively expensive compound.
将来の方向性
There are several future directions for research on J147. One area of research is the optimization of the synthesis method to reduce costs and increase yields. Another area of research is the investigation of J147's potential applications in treating other neurodegenerative diseases. Additionally, further studies are needed to determine the long-term safety and efficacy of J147 in humans.
Conclusion:
In conclusion, J147 is a promising compound that has potential applications in treating neurodegenerative diseases. Its ability to target multiple pathways involved in neurodegeneration makes it an attractive candidate for further research. While there are limitations to its use in lab experiments, the future directions for research on J147 are promising.
合成法
The synthesis of J147 involves the reaction of two precursors, curcumin and cyclohexyl bisphenol A. The reaction is carried out using a palladium-catalyzed Suzuki coupling reaction, which results in the formation of J147. The synthesis method has been optimized to produce J147 in high yields and purity.
科学的研究の応用
J147 has been extensively studied for its potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Studies have shown that J147 can improve cognitive function, reduce amyloid beta levels, and decrease neuroinflammation. J147 has also been found to increase the production of ATP, which is essential for cellular energy.
特性
CAS番号 |
184761-06-6 |
|---|---|
製品名 |
2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide |
分子式 |
C11H14N2O2 |
分子量 |
206.24 g/mol |
IUPAC名 |
2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-11-8(10(12)14)6-7-4-3-5-9(7)13-11/h6H,2-5H2,1H3,(H2,12,14) |
InChIキー |
RWORNDWALOONKA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2CCCC2=N1)C(=O)N |
正規SMILES |
CCOC1=C(C=C2CCCC2=N1)C(=O)N |
同義語 |
5H-Cyclopenta[b]pyridine-3-carboxamide,2-ethoxy-6,7-dihydro-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



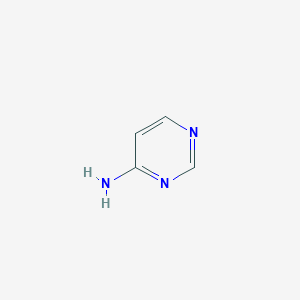
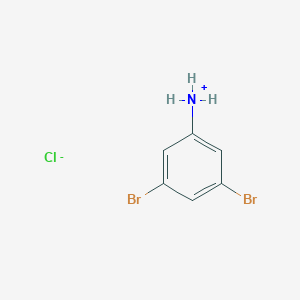
![3,4,6,7-Tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione](/img/structure/B70282.png)
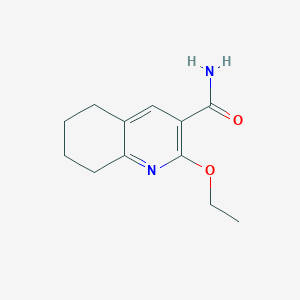
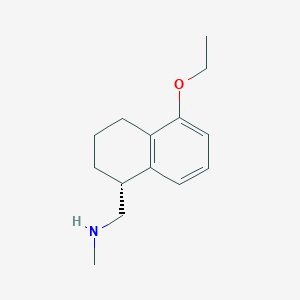
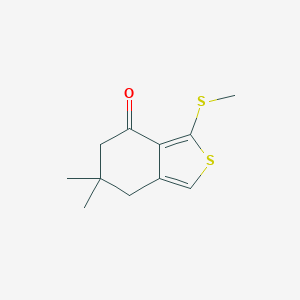
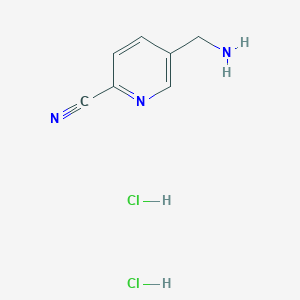
![tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate](/img/structure/B70291.png)
